

Spectroscopic Profile of 3-Acetyl-2-pyridinecarboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-Acetyl-2-pyridinecarboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectroscopic data for **3-Acetyl-2-pyridinecarboxylic acid**. The information herein is compiled from spectral data of analogous compounds and established principles of spectroscopic interpretation, offering a predictive yet comprehensive overview for researchers working with this molecule.

Introduction

3-Acetyl-2-pyridinecarboxylic acid is a substituted pyridine derivative of interest in medicinal chemistry and materials science due to its potential as a versatile building block. The presence of a carboxylic acid, a ketone, and a pyridine ring imparts a unique electronic and structural profile, making spectroscopic characterization crucial for its identification and for studying its interactions. This guide details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for **3-Acetyl-2-pyridinecarboxylic acid**. These predictions are based on the analysis of structurally similar compounds and established spectroscopic chemical shift and frequency ranges.[\[1\]](#)[\[2\]](#)

Table 1: Predicted ^1H NMR Spectral Data

Proton Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-4	8.0 - 8.2	dd	~7.5, ~1.5
H-5	7.4 - 7.6	dd	~7.5, ~4.5
H-6	8.6 - 8.8	dd	~4.5, ~1.5
-CH ₃ (Acetyl)	2.5 - 2.7	s	-
-COOH	12.0 - 14.0	br s	-

Predicted in a non-polar aprotic solvent like DMSO-d₆.

Table 2: Predicted ¹³C NMR Spectral Data

Carbon Assignment	Predicted Chemical Shift (δ, ppm)
C-2	150 - 152
C-3	138 - 140
C-4	128 - 130
C-5	125 - 127
C-6	152 - 154
C=O (Acetyl)	198 - 202
C=O (Carboxylic Acid)	165 - 168
-CH ₃ (Acetyl)	28 - 30

Predicted in a non-polar aprotic solvent like DMSO-d₆.

Table 3: Predicted Infrared (IR) Absorption Data

Functional Group	Vibrational Mode	Predicted Frequency Range (cm ⁻¹)
Carboxylic Acid	O-H Stretch	2500 - 3300 (broad)
Carboxylic Acid	C=O Stretch	1700 - 1730
Acetyl Group	C=O Stretch	1680 - 1700
Pyridine Ring	C=N and C=C Stretches	1550 - 1610
C-H (Aromatic)	Stretch	3000 - 3100
C-H (Aliphatic)	Stretch	2850 - 3000

Table 4: Predicted Mass Spectrometry (MS) Data

Ion	Predicted m/z	Notes
[M] ⁺	165.04	Molecular Ion
[M-CH ₃] ⁺	150.02	Loss of methyl group
[M-COOH] ⁺	120.04	Decarboxylation
[M-COCH ₃] ⁺	122.03	Loss of acetyl group

Predicted for Electron Ionization (EI) Mass Spectrometry.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Actual parameters may need to be optimized based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **3-Acetyl-2-pyridinecarboxylic acid** is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
- Data Acquisition:

- ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for ^1H and 75 MHz or higher for ^{13}C .
- Chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for Attenuated Total Reflectance (ATR)-IR, a small amount of the solid is placed directly on the ATR crystal.
- Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. The data is typically collected over a range of 4000 to 400 cm^{-1} .

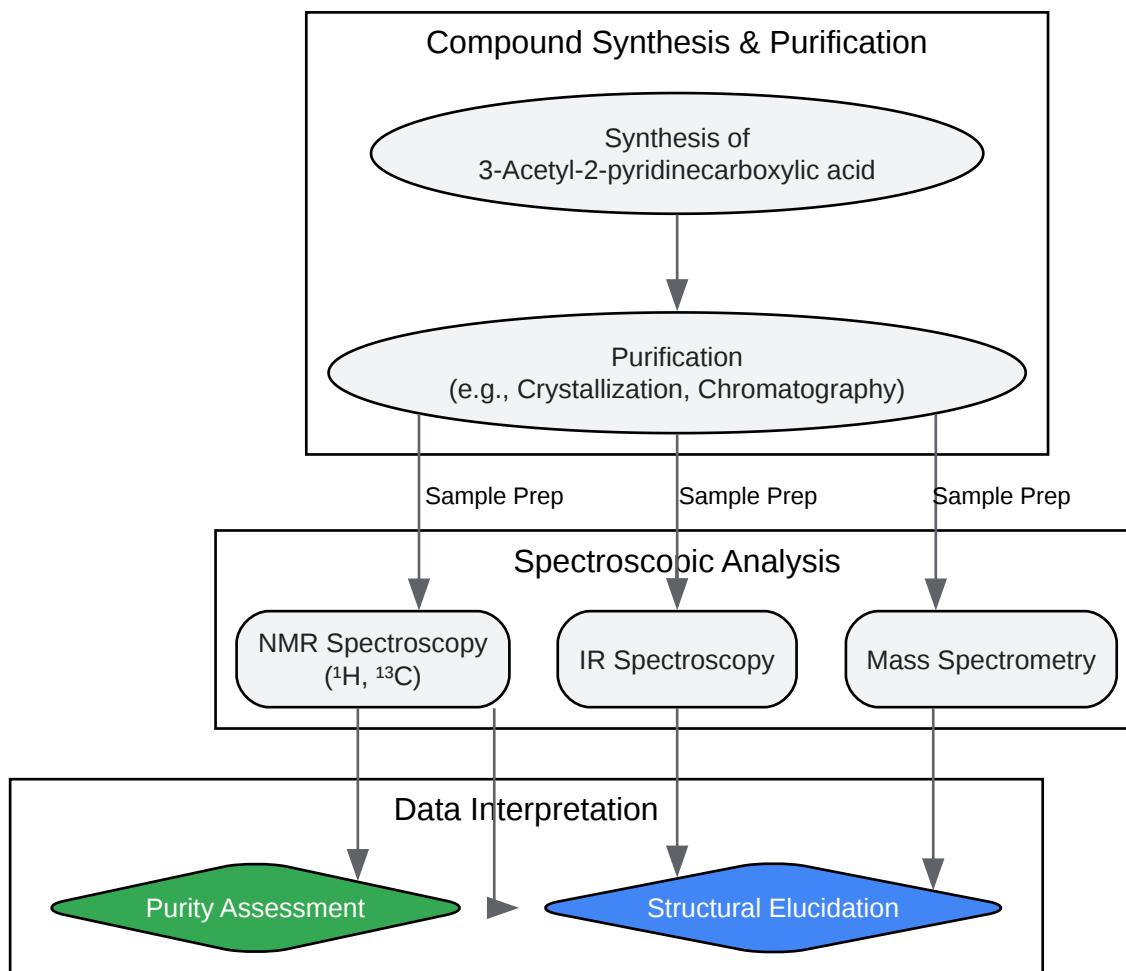
Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer via a suitable method such as direct infusion or after separation by gas or liquid chromatography.
- Ionization: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) is used to generate ions.
- Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Acetyl-2-pyridinecarboxylic acid**.

General Workflow for Spectroscopic Analysis

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Caption: Workflow of Spectroscopic Analysis.

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References

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